3-Bromo-1,1,2,2-tetrafluoropropane

Description

Context of Halogenated Organic Compounds Research

Halogenated organic compounds (HOCs), which include substances containing chlorine, bromine, and fluorine, have been manufactured and utilized in vast quantities across industrial, agricultural, and consumer applications. nih.govnih.gov Their chemical stability and inexpensiveness to produce have made them valuable in many sectors. nih.govchromatographyonline.com However, the very stability of these compounds contributes to their persistence in the environment, leading to widespread contamination of air, water, soil, and sediment. nih.govnih.gov

The presence of HOCs in the environment and their tendency to accumulate in living organisms have raised significant ecological and health concerns. nih.govnih.govresearchgate.net Research has linked exposure to HOCs to a range of adverse health effects in both wildlife and humans. nih.govresearchgate.net Consequently, regulatory bodies have banned or restricted the production and use of many HOCs. nih.govnih.gov This has led to a decline in some older HOCs, but levels of more recent compounds, such as certain polybrominated diphenyl ethers (PBDEs) and per- and polyfluoroalkyl substances (PFAS), continue to be a concern. nih.govnih.gov The ongoing presence and potential health impacts of HOCs underscore the continued necessity for research into their properties, behavior, and potential for bioremediation. nih.govresearchgate.net

Evolution of Fluorine Chemistry and Halocarbon Research

The field of fluorine chemistry has a rich and complex history, marked by early challenges due to the extreme reactivity of fluorine. lew.ro The element was not successfully isolated until 1886 by Henri Moissan, an achievement that came after nearly 74 years of efforts by numerous scientists, some of whom suffered health consequences from their work. lew.ro A pivotal moment in the development of organofluorine chemistry was the work of Belgian chemist Frédéric Swarts between 1890 and 1938, which laid the foundation for the study of aliphatic fluorocarbons.

The 1930s saw a significant advancement with the discovery and application of chlorofluorocarbons (CFCs) as safe and non-flammable refrigerants, pioneered by DuPont and General Motors. The Second World War further propelled fluorine chemistry research, particularly through the Manhattan Project's need for uranium hexafluoride (UF6) to separate uranium isotopes. lew.ro This spurred the development of techniques for handling elemental fluorine and the creation of highly unreactive fluorinated materials. researchgate.net In the post-war era, the field expanded rapidly, with the commercialization of fluoropolymers like Teflon and the discovery of medicinal applications for fluorinated compounds. researchgate.net The latter half of the 20th century brought environmental concerns about CFCs and their impact on the ozone layer, leading to the Montreal Protocol and a surge in research to find replacements like hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs). This ongoing search continues to be a significant driver of research in halocarbon chemistry.

Structural Characteristics and Research Interest of 3-Bromo-1,1,2,2-tetrafluoropropane

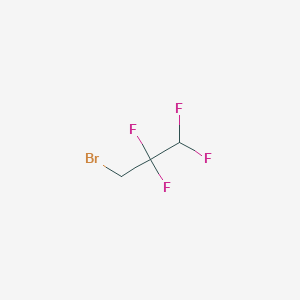

This compound is an organofluorine compound with the chemical formula C₃H₃BrF₄. nih.gov It is a clear, colorless liquid with a distinct odor. The molecule is characterized by a propane (B168953) backbone with a bromine atom attached to the third carbon and four fluorine atoms distributed across the first and second carbons. nih.gov This specific arrangement of halogen atoms significantly influences its chemical reactivity and stability. The presence of the electron-withdrawing fluorine atoms and the bromine atom creates a unique electronic environment within the molecule.

The compound is achiral, meaning it does not have a non-superimposable mirror image. nih.gov Due to the presence of bulky trifluoromethyl and bromomethyl groups, rotation around the carbon-carbon single bonds is restricted, leading to a preference for a staggered conformation to minimize steric hindrance. Research interest in this compound stems from its potential as a building block in organic synthesis. The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions, and the compound can also participate in addition and elimination reactions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₃BrF₄ | nih.gov |

| Molecular Weight | 194.95 g/mol | nih.gov |

| Appearance | Clear, colorless liquid | |

| Stereochemistry | Achiral | nih.gov |

Scope and Objectives of Academic Inquiry

The primary objective of academic inquiry into this compound is to thoroughly understand its chemical properties and potential applications. This involves detailed investigation into its synthesis, reactivity, and structural features. A key area of focus is its utility as an intermediate in the synthesis of more complex fluorinated molecules, which are of interest in various fields, including materials science and pharmaceuticals.

Researchers aim to elucidate the mechanisms of reactions involving this compound, such as nucleophilic substitutions, additions, and eliminations. Spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), is crucial for confirming its structure and understanding the electronic effects of the halogen substituents. While direct X-ray crystallography data may not be available, comparisons with analogous halogenated propanes provide insights into its conformational preferences. The overarching goal is to build a comprehensive profile of this compound that can guide its use in developing new materials and chemical entities with desired properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1,1,2,2-tetrafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrF4/c4-1-3(7,8)2(5)6/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWGMAFXEJHFRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862366 | |

| Record name | 2,2,3,3-Tetrafluoropropyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679-84-5 | |

| Record name | 3-Bromo-1,1,2,2-tetrafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=679-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Halopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000679845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,3,3-Tetrafluoropropyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BROMO-1,1,2,2-TETRAFLUOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DC4A5894W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Bromo 1,1,2,2 Tetrafluoropropane

The introduction of a bromine atom onto the 1,1,2,2-tetrafluoropropane (B1295774) backbone is a key final step in many synthetic routes. This is typically achieved through direct bromination, which can be initiated by free-radical pathways or enhanced with catalytic methods.

Direct Bromination Approaches

Free-radical halogenation is a fundamental reaction in organic chemistry for functionalizing alkanes. ncert.nic.inlibretexts.org In the context of producing 3-Bromo-1,1,2,2-tetrafluoropropane, this involves the substitution of a hydrogen atom on the 1,1,2,2-tetrafluoropropane molecule with a bromine atom.

Free-Radical Bromination PathwaysThe free-radical bromination of an alkane is a chain reaction that proceeds through three main stages: initiation, propagation, and termination.docbrown.infoThe reaction can be initiated by thermal energy (heat) or photochemical energy (UV light), which causes the homolytic cleavage of the relatively weak bromine-bromine bond in diatomic bromine (Br₂) to form two bromine radicals (Br•).docbrown.info

Once formed, a bromine radical abstracts a hydrogen atom from the alkane—in this case, 1,1,2,2-tetrafluoropropane—to form hydrogen bromide (HBr) and an alkyl radical. docbrown.info This newly formed radical then reacts with another molecule of Br₂ to yield the brominated product and a new bromine radical, which continues the chain reaction. docbrown.info

A key feature of bromination is its selectivity. masterorganicchemistry.com Compared to chlorination, bromination is significantly more selective for the type of C-H bond it breaks. masterorganicchemistry.comstackexchange.com Radical bromination preferentially occurs at the position that forms the most stable radical intermediate. youtube.com In the case of 1,1,2,2-tetrafluoropropane (CF₂HCF₂CH₃), the hydrogens on the terminal methyl group (C3) are targeted. Subsequent bromination can be achieved with HBr and a radical initiator, such as benzoyl peroxide, at elevated temperatures. One method involves the bromination of 1,1,2,2-tetrafluoropropane with Br₂ at high temperatures, typically between 200–300°C.

Fluorination Routes to Tetrafluoropropane Precursors

The synthesis of the necessary precursor, 1,1,2,2-tetrafluoropropane, is a critical step that relies on various fluorination technologies. These can be broadly categorized into gas-phase and liquid-phase processes, with outcomes heavily dependent on the chosen catalysts and reaction conditions.

Gas-Phase Fluorination Processes

Gas-phase fluorination is a common industrial method for producing hydrofluorocarbons (HFCs). These processes typically involve reacting a chlorinated or other halogenated hydrocarbon with anhydrous hydrogen fluoride (B91410) (HF) at high temperatures over a solid catalyst. google.com For the production of fluorinated propanes, a halogenated propane (B168953) or propene is fluorinated with HF in a vapor phase in the presence of a fluorination catalyst. google.com The reaction is often carried out at temperatures ranging from 200°C to 450°C. google.com The resulting reaction gas, which may contain a mixture of fluorinated propenes and propanes, can then undergo further reaction stages to increase the yield of the desired saturated compound. google.com

Liquid-Phase Fluorination Reactions

Liquid-phase fluorination offers an alternative to gas-phase processes and can sometimes provide better control over reaction conditions. These reactions can be performed using hydrogen fluoride as the fluorinating agent, often in the presence of a catalyst. For instance, the fluorination of 1,1,1,3,3-pentachloropropane (B1622584) can be achieved in the liquid phase with HF and a catalyst. google.com More advanced methods employ direct fluorination using elemental fluorine, a powerful but hazardous reagent. agc.commdpi.com These reactions are typically conducted in a liquid medium, and due to the high reactivity of fluorine, they require careful control of temperature and dilution with an inert gas like nitrogen. nih.govfrontiersin.org Ionic liquids have also been explored as solvent media for liquid-phase HF fluorination, offering potential advantages in product separation and catalyst recycling. researchgate.net

Influence of Catalysts and Reaction Conditions

The choice of catalyst and the specific reaction conditions (temperature and pressure) are paramount in determining the efficiency and selectivity of fluorination reactions.

Catalysts:

Gas-Phase: For gas-phase fluorination, catalysts often consist of a metal supported on a high-surface-area material. A common choice is a catalyst comprising at least one metal, such as chromium, manganese, nickel, or cobalt, on an alumina (B75360) (Al₂O₃) support that has been pre-treated with HF to achieve a high fluorine content. google.com In a multi-stage process, a catalyst of activated carbon supporting a higher-valent metal halide may be used in the second stage to convert intermediate fluorinated propenes into the desired saturated fluorinated propane. google.com

Liquid-Phase: In liquid-phase reactions, Lewis acid catalysts like antimony pentachloride (SbCl₅) are sometimes used. researchgate.net

Reaction Conditions: The temperature and pressure are critical variables. In gas-phase processes, temperatures can range from 200°C to 450°C. google.com The reaction between activated carbon fibers and fluorine, for example, is exothermic, necessitating the use of diluted fluorine gas and low temperatures to control the reaction rate and dissipate heat. nih.govfrontiersin.org The pressure at which the reaction is conducted also influences the product distribution and reaction rate.

The following table summarizes the influence of different catalysts and conditions on fluorination processes relevant to the synthesis of tetrafluoropropane precursors.

| Process Type | Catalyst | Typical Temperature | Fluorinating Agent | Key Findings/Effects | Reference |

|---|---|---|---|---|---|

| Gas-Phase | Chromium, Nickel, or Cobalt on fluorinated Al₂O₃ | 300°C - 450°C | HF | Effective for fluorinating tetrahaloethylenes to produce HFCs. Minimizes over-fluorination. | google.com |

| Gas-Phase (2nd Stage) | Activated carbon with a higher-valent metal halide | Not specified | HF | Increases the yield of saturated fluorinated propane from intermediate fluorinated propenes. | google.com |

| Liquid-Phase | Antimony Pentachloride (SbCl₅) | Not specified | HF | Used for continuous liquid-phase fluorination of chlorinated propenes. | researchgate.net |

| Liquid-Phase (Direct) | None (direct reaction) | Low temperatures | Elemental Fluorine (F₂) diluted with N₂ | Highly effective for uniform modification but requires careful temperature control due to the exothermic nature of the reaction. | nih.govfrontiersin.org |

Multi-Step Synthesis from Related Compounds

The creation of this compound often begins with precursors that are structurally similar, such as other halogenated propanes or propenes. These methods involve sequential reactions that modify the existing carbon skeleton and its substituents.

Conversion of Halogenated Propenes and Propane Derivatives

A prominent pathway for synthesizing this compound involves a two-step process starting from a bromopropane precursor. First, an intermediate, 1,1,2,2-tetrafluoropropane, is synthesized. This is accomplished through the reaction of 1,2-dibromopropane (B165211) with hydrogen fluoride (HF), using antimony trifluoride (SbF₃) as a catalyst, which results in a 67% yield. The subsequent step is the bromination of the 1,1,2,2-tetrafluoropropane intermediate at the third carbon position. This is achieved by reacting it with hydrogen bromide (HBr) in the presence of a radical initiator like benzoyl peroxide at a temperature of 80°C, yielding the final product with 73% efficiency.

Another effective method is through halogen exchange, a type of functional group interconversion. In this approach, 3-chloro-1,1,2,2-tetrafluoropropane (B1295226) serves as the starting material. The chloro- group, being a good leaving group, is displaced by a bromide ion. This reaction is typically carried out by treating the chloro-derivative with sodium bromide (NaBr) in a polar aprotic solvent, such as dimethylformamide. The process requires heating to 120°C for 24 hours and can achieve a yield of 58%.

Table 1: Synthesis from Halogenated Propane Derivatives

| Starting Material | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| 1,2-Dibromopropane | 1. HF, SbF₃ 2. HBr, Benzoyl Peroxide | 1. (undisclosed) 2. 80°C | This compound | 67% (step 1), 73% (step 2) |

Regioselective Synthesis Strategies

Regioselectivity is a critical aspect of synthesizing this compound, ensuring that the bromine atom is added to the desired position on the propane chain. The synthesis involving the bromination of 1,1,2,2-tetrafluoropropane is a prime example of a regioselective reaction.

The addition of hydrogen bromide (HBr) across a double bond or its substitution onto an alkane can follow different mechanisms. In the presence of a radical initiator, such as benzoyl peroxide, the reaction proceeds via a free-radical chain mechanism. This leads to an anti-Markovnikov addition, where the bromine atom attaches to the less substituted carbon atom. In the case of the 1,1,2,2-tetrafluoropropane intermediate, the reaction selectively targets the terminal CH₃ group, as the formation of the primary radical is favored in this specific mechanism, leading exclusively to bromination at the C-3 position. This high degree of selectivity prevents the formation of isomeric byproducts and simplifies the purification process.

Similarly, the halogen exchange reaction starting from 3-chloro-1,1,2,2-tetrafluoropropane is inherently regioselective, as the substitution occurs only at the carbon atom bonded to the chlorine, leaving the fluorinated core of the molecule intact.

Novel Synthetic Approaches and Emerging Reagents

The field of organic synthesis is continually evolving, with new reagents and methodologies being developed to improve efficiency and expand the scope of possible transformations.

Organometallic Mediated Synthesis

Functional Group Interconversions Towards this compound

Functional Group Interconversion (FGI) is a foundational strategy in organic synthesis where one functional group is converted into another. researchgate.netgoogle.com This approach is highly relevant to the synthesis of this compound.

A key example of FGI is the halogen exchange (or Finkelstein) reaction previously mentioned, where 3-chloro-1,1,2,2-tetrafluoropropane is converted to the desired bromo- compound. google.com This reaction relies on the differential reactivity of halides and solubility of the resulting salts to drive the equilibrium towards the product. google.com

Another plausible, though not explicitly documented, FGI route would be the conversion of a hydroxyl group. If a precursor such as 3-hydroxy-1,1,2,2-tetrafluoropropane were available, it could be converted to this compound using standard brominating agents. Common reagents for converting a primary alcohol to an alkyl bromide include phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). google.com This represents a standard and effective FGI that avoids harsh acidic conditions. researchgate.net

Table 2: Functional Group Interconversion (FGI) Strategies

| Precursor Functional Group | Reagents | Resulting Functional Group | Example Reaction |

|---|---|---|---|

| Chloroalkane (-Cl) | Sodium Bromide (NaBr) | Bromoalkane (-Br) | 3-Chloro-1,1,2,2-tetrafluoropropane → this compound |

Chemical Reactivity and Reaction Mechanisms of 3 Bromo 1,1,2,2 Tetrafluoropropane

Nucleophilic Substitution Reactions

3-Bromo-1,1,2,2-tetrafluoropropane is known to undergo nucleophilic substitution reactions where the bromine atom, a good leaving group, is displaced by a nucleophile.

The primary pathway for nucleophilic substitution on this compound involves the direct displacement of the bromide ion. A variety of nucleophiles can be employed to achieve this transformation, leading to a range of substituted tetrafluoropropane derivatives. For instance, reaction with hydroxide (B78521) ions (OH⁻) yields 3-hydroxy-1,1,2,2-tetrafluoropropane, while reaction with ammonia (B1221849) (NH₃) or amines results in the formation of 3-amino-1,1,2,2-tetrafluoropropane. These reactions are typically conducted in aqueous or alcoholic solutions and may require elevated temperatures to proceed at a reasonable rate. Another important substitution is the replacement of bromine with fluoride (B91410), which can be achieved using sources of fluoride ions, a common reaction in the synthesis of more highly fluorinated compounds. researchgate.net

| Nucleophile | Product | General Reaction Conditions |

|---|---|---|

| Hydroxide (OH⁻) | 3-hydroxy-1,1,2,2-tetrafluoropropane | Aqueous or alcoholic solution, elevated temperature |

| Ammonia (NH₃) | 3-amino-1,1,2,2-tetrafluoropropane | Aqueous or alcoholic solution, elevated temperature |

The mechanism of nucleophilic substitution in this compound is influenced by the substrate's structure. As a primary alkyl halide, it is expected to favor the SN2 (bimolecular nucleophilic substitution) mechanism. In an SN2 reaction, the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs, proceeding through a single transition state. lumenlearning.com The unhindered nature of the primary carbon bearing the bromine atom facilitates this backside attack by the nucleophile. lumenlearning.com

However, the strong electron-withdrawing effect of the adjacent tetrafluoroethyl group can polarize the C-Br bond, potentially making the carbocation intermediate in an SN1 (unimolecular nucleophilic substitution) pathway more stable than for a non-fluorinated primary alkyl halide. Nevertheless, primary carbocations are generally unstable, making the SN1 pathway less likely unless rearrangement can occur or highly ionizing, non-nucleophilic solvents are used. lumenlearning.com Competition between substitution and elimination reactions is also a significant factor, especially when using nucleophiles that are also strong bases. lumenlearning.com

Elimination Reactions

Under the influence of a base, this compound can undergo elimination reactions, where a molecule of hydrogen bromide (HBr) is removed to form an alkene.

The elimination of HBr from this compound leads to the formation of a tetrafluoropropene. Specifically, dehydrobromination results in the creation of a double bond between the first and second carbon atoms, yielding 1,1,2,2-tetrafluoropropene. This reaction is a key method for synthesizing fluorinated alkenes, which are valuable monomers and intermediates in polymer chemistry and organic synthesis.

Elimination reactions of alkyl halides are typically promoted by bases and generally proceed via either the E2 (bimolecular elimination) or E1 (unimolecular elimination) mechanism. lumenlearning.com

For this compound, a primary alkyl halide, the E2 mechanism is the more probable pathway, especially when strong, non-nucleophilic bases are used. lumenlearning.comksu.edu.sa The E2 reaction is a concerted, one-step process where the base abstracts a proton from the carbon adjacent (beta) to the leaving group, while the leaving group departs simultaneously, and the double bond is formed. ksu.edu.sa The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. ksu.edu.sa A critical stereochemical requirement for the E2 mechanism is an anti-periplanar arrangement of the proton being abstracted and the bromine leaving group, which allows for efficient orbital overlap in the transition state. ksu.edu.saksu.edu.sa

The choice of base can influence the regioselectivity of the elimination if there were different beta-protons, though in this specific molecule, all beta-protons are on the same carbon. The use of a bulky base, such as potassium tert-butoxide (KOtBu), generally favors the E2 pathway and minimizes competing SN2 reactions. ksu.edu.sa

The E1 mechanism, which involves the initial formation of a carbocation intermediate followed by deprotonation, is less likely for this primary substrate due to the high energy of the primary carbocation that would need to form. lumenlearning.comksu.edu.sa

| Feature | Description |

|---|---|

| Mechanism | Concerted (one-step) process ksu.edu.sa |

| Kinetics | Second-order (bimolecular), rate depends on [Substrate][Base] ksu.edu.sa |

| Base | Favored by strong bases (e.g., KOtBu) ksu.edu.sa |

| Stereochemistry | Requires anti-periplanar alignment of H and Br ksu.edu.saksu.edu.sa |

| Product | 1,1,2,2-tetrafluoropropene |

Oxidation Reactions

Currently, there is limited specific information available in the public domain regarding the oxidation reactions of this compound. Halogenated alkanes are generally quite resistant to oxidation due to the strength of the carbon-halogen and carbon-fluorine bonds and the high oxidation state of the carbon atoms bonded to fluorine. Any potential oxidation would likely require harsh conditions or specialized reagents and could lead to the cleavage of carbon-carbon bonds or the formation of carbonyl compounds, depending on the specific oxidant and reaction conditions. Further research is needed to fully characterize the oxidative behavior of this compound.

Controlled Oxidation Pathways

While specific studies on the controlled oxidation of this compound are not extensively detailed in publicly available literature, the oxidation of alkanes can be controlled to yield various products depending on the reaction conditions and catalysts used. Generally, alkanes resist oxidation by common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇). However, under specific conditions with a controlled supply of an oxidizing agent, such as air or oxygen, and in the presence of a suitable catalyst, different oxidation products can be obtained. organicmystery.com

For instance, the controlled oxidation of methane (B114726) can yield methanol (B129727) (CH₃OH) or formaldehyde (B43269) (HCHO) depending on the catalyst (e.g., copper or molybdenum oxide) and reaction conditions. youtube.com By analogy, the controlled oxidation of this compound could potentially lead to the formation of an alcohol at the terminal carbon, yielding 3-hydroxy-1,1,2,2-tetrafluoropropane, or further oxidation to an aldehyde. However, the strong electron-withdrawing effect of the tetrafluoroethyl group would likely influence the reaction pathway.

The electrochemical oxidation of haloalkanes provides another potential pathway. The oxidation of alkyl bromides in acetonitrile (B52724) can lead to the cleavage of the carbon-bromine bond, forming a carbocation and a bromine atom. researchgate.net The resulting carbocation can then react with the solvent to form N-alkylacetamides. researchgate.net This suggests that electrochemical oxidation of this compound could proceed via an initial electron transfer from the bromine atom. researchgate.net

Byproduct Formation in Oxidative Processes

In any oxidation process, the formation of byproducts is a critical consideration. For halogenated hydrocarbons, incomplete combustion or oxidation can lead to the formation of a variety of smaller, often more toxic, compounds. In the case of this compound, oxidative degradation could potentially lead to the formation of carbonyl fluoride (COF₂), hydrogen fluoride (HF), and hydrogen bromide (HBr).

Studies on the thermal decomposition of other fluorinated compounds in the presence of oxygen have shown the formation of COF₂ as a primary product at lower temperatures. youtube.com At higher temperatures, reactions with reactor materials, such as quartz, can lead to the formation of silicon tetrafluoride (SiF₄). youtube.com The presence of bromine in the molecule introduces the possibility of forming brominated byproducts as well. The thermal degradation of brominated flame retardants is known to produce brominated hydrocarbons and, in some cases, bromophenols. youtube.com

Radical Reactions and Mechanistic Investigations

The interaction of this compound with radicals, particularly hydroxyl radicals present in the atmosphere, and its behavior under photolytic and thermolytic conditions are crucial for understanding its environmental fate and decomposition pathways.

Interaction with Hydroxyl Radicals

For example, the reaction of •OH with CF₃CH₂Br has been studied, and its atmospheric lifetime has been estimated to be around 4.1 years. wikipedia.org The reaction proceeds via the abstraction of a hydrogen atom from the -CH₂Br group. The rate of reaction with hydroxyl radicals often determines the atmospheric lifetime of such compounds. matec-conferences.org The presence of fluorine atoms in the molecule generally decreases the reactivity of the C-H bonds towards •OH attack, leading to longer atmospheric lifetimes compared to their non-fluorinated counterparts.

The general mechanism for the reaction of a haloalkane with a hydroxyl radical can be represented as:

R-H + •OH → R• + H₂O

The resulting alkyl radical (R•) will then react rapidly with oxygen to form a peroxy radical (ROO•), initiating a chain of reactions that can lead to the formation of various degradation products. matec-conferences.org

Photolytic and Thermolytic Decomposition Mechanisms

Photolytic Decomposition:

Photodissociation, or photolysis, is the breakdown of a chemical compound by photons. wikipedia.org For halogenated alkanes, the energy from ultraviolet (UV) radiation can be sufficient to cleave the carbon-halogen bond. oreilly.com The C-Br bond is significantly weaker than the C-F and C-H bonds, making it the most likely site for photolytic cleavage in this compound.

The photolysis of chlorofluorocarbons (CFCs) in the stratosphere, for instance, leads to the release of chlorine radicals, which then catalytically destroy ozone. oreilly.com Similarly, the photolysis of this compound would be expected to generate a 1,1,2,2-tetrafluoropropyl radical and a bromine radical:

CF₃CF₂CH₂Br + hν → CF₃CF₂CH₂• + Br•

The resulting radicals can then participate in further reactions.

Thermolytic Decomposition:

Thermal decomposition, or thermolysis, is the decomposition of a substance by heat. wikipedia.org The thermolysis of fluoropolymers is known to produce a variety of smaller fluorinated compounds. quora.com For this compound, heating to high temperatures would likely lead to the cleavage of the C-Br bond as the initial step, similar to photolysis.

Another possible thermal decomposition pathway for haloalkanes is dehydrohalogenation, the elimination of a hydrogen halide. In the case of this compound, this would involve the elimination of HBr to form a tetrafluoropropene isomer. This reaction is often facilitated by high temperatures.

Studies on the pyrolysis of 1,3-dibromo-1,1,3,3-tetrafluoropropane (B1597462) over activated charcoal have shown the formation of 3-bromo-1,1,3,3-tetrafluoropropene. This suggests that a similar elimination reaction could be a plausible thermolytic pathway for this compound.

Catalytic Transformations and Mechanistic Insights

Catalytic methods can be employed to transform this compound into other valuable chemicals. These transformations often involve the cleavage of the C-Br or C-H bonds.

Catalytic dehydrohalogenation is a common reaction for haloalkanes to produce alkenes. This reaction can be promoted by various catalysts, including supported metals and metal oxides. wikipedia.org For instance, Ni/AlF₃ catalysts have been shown to be effective for the dehydrofluorination of hydrofluoroalkanes. wikipedia.org While specific studies on the catalytic dehydrobromination of this compound are scarce, it is expected that similar catalytic systems could facilitate the elimination of HBr to yield tetrafluoropropene. The mechanism for dehydrohalogenation over solid catalysts can involve Lewis acid sites on the catalyst surface that activate the C-halogen bond. wikipedia.org

Catalytic hydrogenation is another important transformation. In the presence of a catalyst like palladium or platinum, the C-Br bond can be cleaved and replaced with a C-H bond. This would convert this compound to 1,1,2,2-tetrafluoropropane (B1295774).

Furthermore, catalytic oxidation over catalysts such as Pt/Al₂O₃ or gold-based catalysts is a well-established method for the complete oxidation of hydrocarbons to CO₂ and H₂O. While this is a destructive process, it is a key technology for the abatement of volatile organic compounds. The mechanism of catalytic oxidation of propane (B168953) over platinum-ceria catalysts involves the dynamic change of the platinum species during the reaction.

Below is a table summarizing potential catalytic transformations of this compound based on the reactivity of analogous compounds.

| Transformation | Potential Catalyst | Expected Product | General Mechanistic Insight |

|---|---|---|---|

| Dehydrobromination | Ni/AlF₃, Metal Oxides | Tetrafluoropropene | Catalyst Lewis acid sites activate the C-Br bond, facilitating HBr elimination. wikipedia.org |

| Hydrogenation | Palladium, Platinum | 1,1,2,2-tetrafluoropropane | Catalytic cleavage of the C-Br bond and addition of hydrogen. |

| Complete Oxidation | Pt/Al₂O₃, Au-based catalysts | CO₂, HF, HBr | Catalytic combustion involving surface reactions on the catalyst. |

Derivatization and Advanced Synthetic Applications of 3 Bromo 1,1,2,2 Tetrafluoropropane

Utilization as a Building Block in Organic Synthesis

The presence of a bromine atom on a primary carbon makes 3-Bromo-1,1,2,2-tetrafluoropropane an excellent substrate for a range of nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a building block for creating more complex molecules containing the tetrafluoropropyl group.

The carbon-bromine bond in this compound is polarized, rendering the terminal carbon atom electrophilic and susceptible to attack by various nucleophiles. This allows for the straightforward synthesis of a diverse array of 1,1,2,2-tetrafluoropropane (B1295774) derivatives. The strong electron-withdrawing effect of the adjacent fluorine atoms influences the reactivity of the C-Br bond. Common transformations involve the displacement of the bromide ion to form new carbon-heteroatom or carbon-carbon bonds.

These reactions are fundamental for creating new molecules where the specific properties of the tetrafluoropropyl group—such as increased thermal stability, metabolic resistance, and modified lipophilicity—are desired. A summary of potential nucleophilic substitution reactions is presented below.

| Nucleophile | Reagent Example | Product | Derivative Class |

| Hydroxide (B78521) (OH⁻) | Sodium Hydroxide (NaOH) | 3-Hydroxy-1,1,2,2-tetrafluoropropane | Fluorinated Alcohol |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | 3-Methoxy-1,1,2,2-tetrafluoropropane | Fluorinated Ether |

| Thiolate (RS⁻) | Sodium Thiophenolate (NaSPh) | 3-(Phenylthio)-1,1,2,2-tetrafluoropropane | Fluorinated Thioether |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 4,4,5,5-tetrafluoropentanenitrile | Fluorinated Nitrile |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 3-Azido-1,1,2,2-tetrafluoropropane | Fluorinated Azide |

| Amine (RNH₂) | Ammonia (B1221849) (NH₃) | 3-Amino-1,1,2,2-tetrafluoropropane | Fluorinated Amine |

This table represents chemically plausible reactions based on the known reactivity of primary alkyl bromides.

Beyond simple substitution, this compound can serve as a foundational unit for constructing more intricate molecular structures. Its bifunctional nature—a reactive site (the bromine) and a property-modifying group (the fluoroalkyl chain)—makes it a valuable component in multi-step syntheses.

One potential, though challenging, application is in the formation of organometallic reagents. Reaction with magnesium could theoretically yield the corresponding Grignard reagent, 2,2,3,3-tetrafluoropropylmagnesium bromide. Such a reagent would be a powerful nucleophile, enabling the formation of carbon-carbon bonds through reactions with aldehydes, ketones, esters, and other electrophiles. However, the synthesis of Grignard reagents from highly fluorinated alkyl halides can be difficult.

Alternatively, the compound can be used in cross-coupling reactions catalyzed by transition metals like palladium or copper. These reactions would typically involve coupling with organometallic partners to form new C-C bonds, significantly increasing molecular complexity.

Precursor for Specialty Chemicals and Materials

The unique properties conferred by fluorine atoms—including high thermal stability, chemical inertness, hydrophobicity, and lipophobicity—make the tetrafluoropropyl group a desirable component in specialty chemicals and advanced materials. This compound serves as a key precursor for integrating this functional group.

Fluorinated polymers are known for their exceptional performance characteristics. While no specific literature details the use of this compound in polymerization, its structure allows for several hypothetical pathways for incorporation into polymer chains.

One method is through the functionalization of existing polymers. A polymer with nucleophilic side chains (e.g., polyvinyl alcohol or a polyamine) could be reacted with this compound to graft the tetrafluoropropyl groups onto the polymer backbone.

A second approach involves first converting the bromo-compound into a polymerizable monomer. For instance:

Reaction with sodium hydroxide would yield 3-Hydroxy-1,1,2,2-tetrafluoropropane . This fluorinated alcohol could then be used as a chain extender or co-monomer in the synthesis of polyesters or fluorinated polyurethanes. In polyurethane synthesis, the hydroxyl group would react with diisocyanates.

Reaction with ammonia would produce 3-Amino-1,1,2,2-tetrafluoropropane . This fluorinated amine could be incorporated into polyamides or polyureas.

The inclusion of such fluorinated segments into a polymer is generally intended to enhance surface properties (lowering surface energy), improve chemical and thermal resistance, and increase durability.

The introduction of the 1,1,2,2-tetrafluoropropyl group can be leveraged to design advanced materials with tailored properties. The strong electronegativity and low polarizability of fluorine atoms result in weak intermolecular forces, leading to materials with low surface energy and anti-fouling characteristics.

Potential applications include:

Fluorosurfactants: By attaching a hydrophilic head group to the hydrophobic and lipophobic tetrafluoropropyl tail, it is possible to create surfactants that are highly effective at reducing the surface tension of water.

Functional Coatings: Incorporation of this moiety into resins or polymers used for coatings can produce surfaces that are water-repellent (hydrophobic), oil-repellent (oleophobic), and resistant to stains and graffiti.

Liquid Crystals: The rigidity and polarity of the C-F bonds can influence the mesogenic properties of molecules, making fluorinated groups valuable components in the design of liquid crystal displays.

Role in the Preparation of Key Intermediates

A primary role of this compound in the broader chemical industry is as a precursor for key chemical intermediates. nitto-kohki.eu The derivatives synthesized via the substitution reactions described in section 4.1.1 are themselves valuable starting materials for more complex targets.

3-Hydroxy-1,1,2,2-tetrafluoropropane can be oxidized to the corresponding aldehyde or carboxylic acid.

3-Amino-1,1,2,2-tetrafluoropropane is a building block for synthesizing amides, sulfonamides, and other nitrogen-containing compounds.

4,4,5,5-Tetrafluoropentanenitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a two-carbon extension.

Analytical Research Techniques for Structural and Purity Assessment of 3 Bromo 1,1,2,2 Tetrafluoropropane

Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable for the detailed structural analysis of 3-Bromo-1,1,2,2-tetrafluoropropane, providing insights into its atomic connectivity and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural validation of this compound, offering detailed information about the hydrogen, fluorine, and carbon environments within the molecule.

¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms. The -CH₂Br group's protons are expected to show a triplet signal due to coupling with the adjacent two fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is crucial for characterizing the fluorinated parts of the molecule. It will typically display two distinct signals corresponding to the -CF₂- group and the terminal -CF₂H group (this is an assumption based on the name, a different isomer might be present). The chemical shifts for the CF₂ group are around -73.0 ppm, while the CF₃ moiety (in a related compound) appears at approximately -60.9 ppm.

¹³C NMR: The carbon NMR spectrum complements the ¹H and ¹⁹F data by identifying the different carbon environments within the molecule.

A comprehensive analysis of these NMR spectra allows for the unambiguous assignment of the molecular structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds.

C-Br Stretching: The carbon-bromine bond typically exhibits a stretching vibration in the range of 500–700 cm⁻¹.

C-F Stretching: The carbon-fluorine bonds show strong absorption bands in the region of 1000–1400 cm⁻¹.

The combined information from IR and Raman spectra helps to confirm the presence of the key functional groups within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and investigating the fragmentation patterns of this compound. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Electron ionization (EI) is a common method used to generate ions and study their fragmentation, providing further structural confirmation.

| Technique | Information Provided |

| ¹H NMR | Environment of hydrogen atoms |

| ¹⁹F NMR | Environment of fluorine atoms |

| ¹³C NMR | Environment of carbon atoms |

| IR/Raman | Presence of C-Br and C-F bonds |

| Mass Spec | Molecular weight and bromine presence |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for the analysis of volatile compounds like this compound. quiz-maker.com GC separates the compound from any potential impurities based on their boiling points and interactions with the stationary phase of the column. The separated components are then introduced into the mass spectrometer for identification and quantification. quiz-maker.com This technique offers high sensitivity and specificity, making it ideal for purity assessment and trace analysis.

Advanced Chromatographic Techniques for Trace Analysis

The detection and quantification of trace levels of this compound in various matrices necessitate the use of highly sensitive and selective analytical methods. Advanced chromatographic techniques, particularly when coupled with mass spectrometry, are indispensable for this purpose. These methods are crucial for environmental monitoring, process control, and ensuring the purity of related chemical products.

Gas Chromatography-Mass Spectrometry (GC-MS):

Gas chromatography-mass spectrometry (GC-MS) stands as a primary and robust technique for the analysis of volatile and semi-volatile halogenated hydrocarbons like this compound. chromatographyonline.comquiz-maker.com The separation of the compound from a complex mixture is achieved in the gas chromatograph, which is then followed by detection and identification by the mass spectrometer. The high sensitivity of GC-MS allows for the detection of the compound at parts-per-billion (ppb) levels or even lower, depending on the instrument configuration.

Key aspects of GC-MS analysis for this compound include:

Column Selection: Capillary columns with a non-polar or mid-polar stationary phase are typically employed for the separation of halogenated alkanes. The choice of the stationary phase influences the retention time and the resolution of the analyte from other components in the sample.

Detector: The mass spectrometer serves as a highly specific and sensitive detector. It ionizes the eluted compound, and the resulting fragmentation pattern (mass spectrum) provides a unique fingerprint for the identification of this compound.

Sample Introduction: For trace analysis in gaseous samples, on-column concentrating techniques can be utilized to enhance detection limits. For liquid samples, direct injection or headspace analysis are common methods.

Liquid Chromatography-Mass Spectrometry (LC-MS):

While GC-MS is well-suited for volatile compounds, liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for the analysis of a broader range of fluorinated compounds, including those that may be less volatile or thermally labile. chromatographyonline.com LC-MS offers high sensitivity and selectivity, making it suitable for detecting trace residuals in complex matrices. chromatographyonline.com An integrated approach combining LC-MS/MS and GC-MS/MS has been effectively used for the determination of a wide array of per- and polyfluoroalkyl substances (PFAS). chromatographyonline.com

Pyrolysis-Gas Chromatography-Mass Spectrometry (pyr-GC/MS):

For the analysis of fluorinated compounds within a polymer matrix, pyrolysis-gas chromatography-mass spectrometry (pyr-GC/MS) is a valuable technique. This method involves the thermal decomposition of the material in an inert atmosphere, followed by the separation and identification of the resulting volatile fragments by GC-MS. This can be particularly useful for identifying the presence of this compound as a residual monomer or a decomposition product in fluoropolymer materials. nih.gov

Table 1: Advanced Chromatographic Techniques for Trace Analysis of this compound

| Technique | Principle | Applicability for this compound | Key Advantages |

| GC-MS | Separation of volatile compounds followed by mass-based identification. quiz-maker.com | Ideal for trace analysis in gas and liquid samples due to the compound's volatility. | High sensitivity and specificity, provides structural information from fragmentation patterns. epa.gov |

| LC-MS | Separation of compounds in the liquid phase followed by mass-based identification. | Suitable for analyzing less volatile impurities or degradation products in a sample matrix. chromatographyonline.com | Accommodates a wide range of analyte polarities and molecular weights. chromatographyonline.com |

| pyr-GC/MS | Thermal decomposition of a material followed by GC-MS analysis of the volatile products. nih.gov | Useful for identifying the compound as a residual or breakdown product in polymeric materials. nih.gov | Enables the analysis of non-volatile samples and provides information on the composition of complex materials. nih.gov |

Purity Assessment and Isomeric Characterization Techniques

Ensuring the purity and verifying the isomeric identity of this compound are critical for its application in research and chemical synthesis. A combination of spectroscopic and chromatographic methods is employed for a comprehensive assessment.

Purity Assessment using Quantitative Nuclear Magnetic Resonance (qNMR):

Quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity of chemical compounds. nih.gov Unlike chromatographic methods that rely on a comparison to a reference standard of the same compound, qNMR can determine purity by using an internal standard of a different, certified reference material. researchgate.net

The process for purity assessment of this compound by qNMR involves:

Precisely weighing a sample of the compound and a certified internal standard.

Dissolving the mixture in a suitable deuterated solvent.

Acquiring the ¹H NMR spectrum under conditions that ensure accurate integration of the signals.

Comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from the internal standard.

The purity of the compound can be calculated based on the known purity and mass of the internal standard, the masses of the sample, and the respective integral values and number of protons for each signal. youtube.com This technique is non-destructive and provides a direct measure of the molar quantity of the analyte. nih.gov

Isomeric Characterization:

This compound is an achiral molecule, meaning it does not have enantiomers or diastereomers. nih.gov However, structural isomers exist, which have the same molecular formula (C₃H₃BrF₄) but different arrangements of atoms. The analytical techniques used for purity assessment must also be capable of distinguishing this compound from its potential isomers.

Common structural isomers include:

2-Bromo-1,1,1,3-tetrafluoropropane

1-Bromo-1,1,2,3-tetrafluoropropane

3-Bromo-1,1,1,2-tetrafluoropropane

Chromatographic and Spectroscopic Differentiation:

GC-MS: Gas chromatography can separate isomers based on differences in their boiling points and interactions with the stationary phase. The isomers will typically have different retention times. Furthermore, the mass spectra, while potentially showing some similar fragments, will have unique fragmentation patterns that allow for their individual identification.

NMR Spectroscopy: Both ¹H and ¹⁹F NMR spectroscopy are definitive tools for isomeric characterization. The chemical shifts, coupling constants (J-coupling), and splitting patterns of the signals are unique to each isomer's specific molecular structure. For instance, the number of distinct fluorine and hydrogen environments and the observed spin-spin coupling between them will differ for each isomer, providing a clear method for structural elucidation and differentiation. nih.gov

Table 2: Techniques for Purity Assessment and Isomeric Characterization

| Technique | Application | Information Provided | Remarks |

| Quantitative ¹H NMR (qNMR) | Purity Assessment | Provides a direct, quantitative measure of the compound's purity against a certified internal standard. nih.gov | A primary ratio method of analysis; non-destructive. nih.govresearchgate.net |

| GC-MS | Purity and Isomeric Characterization | Separates the main compound from impurities and isomers based on retention time; provides mass spectra for identification. | Highly effective for volatile impurities and isomers. |

| ¹H and ¹⁹F NMR Spectroscopy | Isomeric Characterization | Offers detailed structural information through chemical shifts and coupling patterns, allowing for unambiguous identification of isomers. nih.gov | Provides a definitive fingerprint for each isomer's unique structure. |

Computational and Theoretical Chemistry Studies of 3 Bromo 1,1,2,2 Tetrafluoropropane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 3-Bromo-1,1,2,2-tetrafluoropropane. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. DFT is a versatile tool for predicting various properties of halogenated propanes. For this compound, DFT calculations could be employed to determine its optimized geometry, including bond lengths, bond angles, and dihedral angles.

Such calculations would likely show the influence of the electronegative fluorine atoms and the bulky bromine atom on the molecular geometry. For instance, the C-F and C-Br bond lengths would be predicted, as well as the C-C-C bond angle, which may deviate from the ideal tetrahedral angle due to steric hindrance.

In terms of reactivity, DFT can be used to calculate molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals provide insights into the molecule's reactivity towards nucleophiles and electrophiles. For example, the LUMO distribution would indicate the most likely sites for nucleophilic attack. DFT can also be used to calculate electrostatic potential maps, which visualize the charge distribution within the molecule and highlight electron-rich and electron-poor regions, further predicting sites of reaction. While specific DFT studies on this compound are not prevalent in the literature, studies on similar fluorinated hydrocarbons have demonstrated the utility of functionals like B3LYP and MPWB1K for predicting reaction enthalpies and barrier heights. nih.gov

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.95 Å |

| C-F Bond Length | ~1.35 Å |

| C-C Bond Length | ~1.54 Å |

| C-C-C Bond Angle | ~112° |

| Br-C-C Dihedral Angle | Varies with conformer |

Note: The values in this table are hypothetical and based on typical bond lengths and angles for similar halogenated alkanes. Actual values would require specific DFT calculations.

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results for electronic structure, though often at a higher computational cost than DFT.

For this compound, ab initio calculations could be used to obtain a more precise description of its electronic structure, including electron correlation effects which are important for accurately predicting energies and properties. These methods are particularly valuable for studying reaction mechanisms and transition states where electron correlation can play a significant role. nih.gov Ab initio calculations on related halocarbons have been used to determine properties like singlet-triplet energy gaps and have shown good agreement with experimental data when high-level methods and large basis sets are used.

Reaction Pathway Modeling and Kinetics

Understanding the reaction pathways and kinetics of this compound is crucial for predicting its chemical behavior and stability under various conditions.

Potential Energy Surface (PES) mapping is a computational technique used to explore the energy of a system as a function of its geometry. For a chemical reaction, the PES can be visualized as a landscape with valleys corresponding to stable molecules (reactants and products) and mountain passes corresponding to transition states.

By mapping the PES for reactions involving this compound, such as nucleophilic substitution or elimination, chemists can identify the most likely reaction pathways. This involves locating the minimum energy path connecting reactants to products. Computational studies on the reactions of similar hydrofluoroalkanes have utilized PES mapping to understand their atmospheric degradation pathways.

Transition State Theory (TST) is a model used to predict the rates of chemical reactions. It assumes that there is a quasi-equilibrium between the reactants and the transition state. By calculating the properties of the reactants and the transition state, such as their energies and vibrational frequencies, it is possible to estimate the rate constant of a reaction.

For this compound, TST could be applied to reactions like its decomposition or its reaction with atmospheric radicals. DFT and ab initio methods are used to locate the transition state structure and calculate its energy, which is the primary determinant of the reaction barrier. Studies on the reactions of other brominated and fluorinated alkanes have successfully used TST to predict rate constants that are in good agreement with experimental values. nih.gov

Table 2: Illustrative Data for a Hypothetical Reaction of this compound

| Parameter | Description | Illustrative Value |

| ΔH‡ | Enthalpy of Activation | 15-25 kcal/mol |

| ΔS‡ | Entropy of Activation | -10 to 10 cal/mol·K |

| k (at 298 K) | Predicted Rate Constant | Varies depending on reaction |

Note: These values are illustrative and would depend on the specific reaction being studied. Actual calculations would be required for accurate predictions.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

MD simulations of this compound would involve solving Newton's equations of motion for the atoms in the molecule, allowing for the observation of its dynamic behavior over time. These simulations are particularly useful for studying the conformational landscape of flexible molecules. Due to rotation around the C-C bonds, this compound can exist in various conformations (rotamers). MD simulations can reveal the relative populations of these conformers and the energy barriers for interconversion between them.

The presence of bulky and electronegative substituents (Br and F) is expected to lead to distinct conformational preferences. Computational models of similar small halogenated alkanes often show a preference for gauche conformations to minimize steric and electrostatic repulsions. nih.gov A detailed conformational analysis using MD would provide a statistical understanding of the dominant shapes the molecule adopts, which in turn influences its physical and chemical properties.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

The accurate prediction of spectroscopic parameters such as nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies is a key application of computational chemistry. These predictions are invaluable for identifying and characterizing molecules, and for interpreting experimental spectra.

Computational Methodologies

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are widely employed for the prediction of spectroscopic parameters. For a molecule like this compound, the process would typically involve:

Conformational Analysis: The first step is to identify the most stable three-dimensional arrangement of the atoms (conformers) of the molecule. This is crucial as spectroscopic parameters are an average over the populated conformations.

Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure.

Frequency Calculations: For each optimized conformer, vibrational frequencies are calculated. These correspond to the absorption peaks in an IR spectrum.

NMR Chemical Shift Calculations: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F) are calculated to predict the NMR chemical shifts.

Validation with Experimental Data

The reliability of computational predictions is established by comparing the calculated parameters with experimentally obtained spectra. A good agreement between the theoretical and experimental data validates the computational model used.

To illustrate the process, the following table presents a hypothetical comparison of predicted and experimental spectroscopic data for this compound, based on typical accuracies achieved for similar halogenated propanes.

Hypothetical Comparison of Predicted and Experimental Spectroscopic Data

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | ||

| -CH₂Br | 3.8 - 4.2 | Not Available |

| ¹³C NMR Chemical Shift (ppm) | ||

| -CF₂- | 115 - 125 (t) | Not Available |

| -CHF₂- | 110 - 120 (t) | Not Available |

| -CH₂Br | 25 - 35 | Not Available |

| ¹⁹F NMR Chemical Shift (ppm) | ||

| -CF₂- | -110 to -120 | Not Available |

| -CHF₂- | -135 to -145 | Not Available |

| Key IR Vibrational Frequencies (cm⁻¹) | ||

| C-H stretch | 2950 - 3050 | Not Available |

| C-F stretch | 1100 - 1300 | Not Available |

| C-Br stretch | 550 - 650 | Not Available |

Note: This table is illustrative and does not represent actual measured or calculated data for this compound. The ranges are based on typical values for similar functional groups in other fluorinated and brominated alkanes. 't' denotes a triplet splitting pattern.

Theoretical Assessment of Atmospheric Fate Related Reactivity

Understanding the atmospheric fate of a chemical is crucial for assessing its environmental impact. For this compound, key questions revolve around its persistence in the atmosphere and its contribution to global warming. Computational chemistry provides a framework for estimating these properties.

The primary removal process for many hydrofluorocarbons (HFCs) and hydrobromofluorocarbons (HBFCs) in the troposphere is their reaction with the hydroxyl radical (•OH). The rate of this reaction is a critical parameter for determining the atmospheric lifetime of the compound.

Reaction with Hydroxyl Radicals and Atmospheric Lifetime

Theoretical studies can calculate the rate constant for the reaction of this compound with •OH radicals. This is typically done using transition state theory and quantum chemical calculations to determine the energy barrier of the reaction.

The atmospheric lifetime (τ) can then be estimated using the calculated rate constant (kₒₕ) and the average global concentration of •OH radicals ([OH]):

τ = 1 / (kₒₕ * [OH])

Global Warming Potential (GWP)

The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂). It is calculated based on the compound's atmospheric lifetime and its ability to absorb infrared radiation.

The infrared absorption spectrum, which can be predicted computationally, is a key input for GWP calculations. Strong absorption in the atmospheric window (a region of the infrared spectrum where the atmosphere is largely transparent) leads to a higher GWP.

Illustrative Atmospheric Reactivity Data

| Parameter | Estimated Value | Basis of Estimation |

|---|---|---|

| Rate Constant for reaction with •OH (kₒₕ) | Not Available | Requires specific computational study |

| Atmospheric Lifetime (τ) | Likely short (days to a few years) | Based on reactivity of similar hydrobromofluorocarbons |

| Global Warming Potential (100-year GWP) | Not Available | Dependent on atmospheric lifetime and IR absorption spectrum |

Note: This table provides estimations based on the chemical structure and data from related compounds. Precise values require dedicated theoretical and experimental investigation.

Environmental Photochemistry and Degradation Pathways of 3 Bromo 1,1,2,2 Tetrafluoropropane

Atmospheric Fate Studies

Once released into the atmosphere, 3-Bromo-1,1,2,2-tetrafluoropropane is subject to degradation mechanisms that limit its atmospheric lifetime.

The primary degradation pathway for many hydrofluorocarbons (HFCs) and hydrobromofluorocarbons (HBFCs) in the troposphere is their reaction with hydroxyl (OH) radicals. noaa.govcopernicus.orgcopernicus.org For this compound (C₃H₃BrF₄), the presence of C-H bonds makes it susceptible to attack by OH radicals. This reaction initiates a series of oxidation steps, ultimately leading to the breakdown of the molecule.

For alkanes like this compound, the reaction with OH radicals would proceed via hydrogen abstraction from the -CH₂Br or -CHF- group. The subsequent reactions with oxygen (O₂) would form peroxy radicals, which can then react further in the atmosphere. The atmospheric lifetime of halogenated anesthetics like halothane (B1672932) (CF₃CClBrH), which also contains a C-H bond, has been estimated to be around 2 years with respect to reaction with OH radicals, highlighting that the presence of hydrogen atoms significantly reduces atmospheric persistence compared to fully halogenated alkanes. nih.gov Given its structure, the atmospheric lifetime of this compound is expected to be on the order of years.

The table below presents atmospheric lifetimes of some related halogenated compounds, which helps to contextualize the likely persistence of this compound.

| Compound Name | Chemical Formula | Atmospheric Lifetime |

| Halothane | CF₃CHBrCl | ~2 years nih.gov |

| Enflurane | CHFClCF₂OCHF₂ | ~6 years nih.gov |

| Isoflurane | CF₃CHClOCHF₂ | ~5 years nih.gov |

| 1-Bromopropane | CH₃CH₂CH₂Br | Days to weeks capes.gov.br |

| 2-Bromo-3,3,3-trifluoropropene | CH₂=CBrCF₃ | ~4-7 days illinois.edu |

This table is provided for comparative purposes and includes compounds with varying structures and functional groups.

Photolytic decomposition, or photolysis, involves the breaking of chemical bonds by solar radiation. The susceptibility of a molecule to photolysis depends on its ability to absorb ultraviolet (UV) radiation and the energy of the bonds within the molecule. For halogenated alkanes, the carbon-halogen bond strength is a key factor. The C-Br bond is significantly weaker than the C-F and C-C bonds. savemyexams.com

In the troposphere, the available UV radiation is generally not energetic enough to break the C-F or C-C bonds in saturated alkanes. However, the C-Br bond can be susceptible to photolysis, particularly by shorter wavelength UV radiation that penetrates into the upper troposphere and stratosphere. quiz-maker.com Therefore, while direct photolysis in the lower troposphere is likely to be a minor degradation pathway for this compound, it can become more significant at higher altitudes. The photolytic cleavage of the C-Br bond would release a bromine atom (Br•), which can participate in catalytic ozone depletion cycles in the stratosphere. illinois.educapes.gov.br

Aquatic and Terrestrial Environmental Transformation

In aquatic and terrestrial environments, the fate of this compound is governed by processes such as hydrolysis and biodegradation.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For halogenoalkanes, hydrolysis is a type of nucleophilic substitution reaction where a water molecule or a hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the partially positive carbon atom bonded to the halogen. algoreducation.comnih.gov

In this compound, the carbon atom bonded to the bromine is the most likely site for nucleophilic attack due to the lower bond energy of the C-Br bond compared to the C-F bonds. savemyexams.comyoutube.com The C-F bond is very strong and generally resistant to hydrolysis under normal environmental conditions. google.com

The rate of hydrolysis of halogenoalkanes is influenced by the nature of the halogen, with the reactivity generally following the order: R-I > R-Br > R-Cl > R-F. savemyexams.comalgoreducation.com This trend is directly related to the bond enthalpy of the carbon-halogen bond. Therefore, the C-Br bond in this compound is expected to be the primary site of hydrolysis, leading to the formation of an alcohol and a bromide ion.

The reaction can be represented as:

CHF₂CF₂CH₂Br + H₂O → CHF₂CF₂CH₂OH + HBr

The rate of this reaction in natural aquatic environments is expected to be slow but could be a significant long-term degradation pathway. Factors such as pH and temperature can influence the rate of hydrolysis. savemyexams.com

The biodegradation of highly fluorinated organic compounds is generally considered to be very slow or insignificant. fao.orgnih.gov The high strength and stability of the carbon-fluorine bond make it difficult for microbial enzymes to break. acs.org Many polyfluorinated compounds are persistent in the environment for this reason. nih.gov

While the fluorinated part of the this compound molecule suggests resistance to biodegradation, the presence of a carbon-bromine bond could potentially provide a site for initial microbial attack. nih.gov Some microorganisms have been shown to dehalogenate chlorinated and brominated compounds under certain conditions. nih.govnih.gov The biodegradation of mixed halogenated hydrocarbons can be complex, and the presence of multiple different halogens can influence the metabolic pathways.

However, without specific studies on the biodegradation of this compound, it is reasonable to assume that its biodegradation potential is low, and it is likely to be persistent in terrestrial and aquatic environments where microbial degradation is the primary removal process.

Modeling Environmental Transport and Distribution

Environmental fate models are used to predict the transport, distribution, and persistence of chemicals in the environment. fao.orgpku.edu.cn For compounds like this compound, multimedia fugacity models can be employed to simulate its partitioning between different environmental compartments such as air, water, soil, and sediment. fao.orgnih.gov

These models require input data on the physicochemical properties of the compound, such as its vapor pressure, water solubility, and octanol-water partition coefficient, as well as its degradation rates in different media (e.g., atmospheric reaction rate with OH radicals, hydrolysis rate). nih.gov

Modeling studies on short-chain chlorinated paraffins (SCCPs) and other halogenated compounds have shown that these substances can undergo long-range transport to remote regions like the Arctic. fao.orgnih.gov Given the expected atmospheric lifetime of this compound, it is plausible that this compound could also be subject to long-range atmospheric transport.

Future Research Directions and Unexplored Avenues for 3 Bromo 1,1,2,2 Tetrafluoropropane

Development of More Sustainable Synthesis Routes

Current synthesis methods for 3-Bromo-1,1,2,2-tetrafluoropropane often rely on multi-step processes involving halogen exchange or the use of potentially harsh reagents. Future research will likely prioritize the development of more sustainable and efficient synthetic pathways.

Key Research Objectives:

Catalytic C-H Activation: A significant advancement would be the direct, selective bromination of 1,1,2,2-tetrafluoropropane (B1295774). This approach, utilizing C-H activation strategies, would reduce the number of synthetic steps and minimize the generation of waste products by avoiding the need for pre-functionalized substrates. cas.cn

Improved Halogen Exchange Processes: Research into more environmentally benign halogen exchange reactions is needed. This could involve exploring novel catalysts that operate under milder conditions or using less hazardous bromine sources than those currently employed.

Flow Chemistry Approaches: Implementing continuous flow synthesis methods could offer enhanced safety, better temperature control, and improved scalability compared to traditional batch processes. This is particularly relevant when handling highly reactive fluorinating or brominating agents.

| Synthesis Strategy | Current Approach | Future Sustainable Goal |

| Starting Material | 1,2-dibromopropane (B165211) or 3-chloro-1,1,2,2-tetrafluoropropane (B1295226) | 1,1,2,2-tetrafluoropropane |

| Key Transformation | Radical bromination or Halogen exchange | Direct C-H bromination |

| Reagents | HBr with radical initiators, Sodium bromide in polar aprotic solvents | Greener brominating agents, recyclable catalysts |

| Process Type | Batch processing | Continuous flow processing |

Exploration of Novel Reactivity Patterns

The reactivity of this compound is currently understood in the context of typical haloalkane reactions, such as nucleophilic substitution at the carbon bearing the bromine atom. ncert.nic.in However, the influence of the adjacent, heavily fluorinated moiety suggests that unexplored reactivity patterns may be accessible.

Future investigations should focus on:

Transition-Metal Catalyzed Cross-Coupling: Systematically exploring the use of this compound as a building block in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. This would vastly expand its utility in creating complex fluorinated molecules.

Radical Chemistry: Beyond simple radical bromination, investigating its participation in more complex radical cascade or addition reactions could lead to novel molecular scaffolds.

Carbene/Carbenoid Formation: Exploring conditions for the generation of a fluorinated carbene or carbenoid intermediate via alpha-elimination could unlock new cycloaddition or insertion reactions.

Advanced Materials Science Applications

Organofluorine compounds are integral to modern materials science due to the unique properties conferred by the carbon-fluorine bond, such as high thermal stability, chemical inertness, and low surface energy. wikipedia.orgnumberanalytics.com As a fluorinated building block, this compound could be a key component in the synthesis of next-generation materials. wikipedia.org

Potential Future Applications:

Fluoropolymers: Incorporating the 1,1,2,2-tetrafluoropropyl-3-yl moiety into polymer backbones or as side chains could lead to new fluoropolymers with tailored properties. These properties might include enhanced solubility in specific solvents (like supercritical CO2), specific dielectric constants, or unique liquid crystalline behaviors. researchgate.netdigitellinc.com

Functional Surfaces: The compound could be used to chemically modify surfaces, creating highly hydrophobic and oleophobic coatings. Its reactive bromine handle allows for covalent attachment to various substrates.

Liquid Crystals: The introduction of fluorinated segments can profoundly influence the mesogenic behavior of molecules. digitellinc.com Using this compound as a precursor for more complex molecules could lead to new liquid crystal materials for display technologies.

Refinement of Computational Models for Predictive Chemistry

Computational chemistry is an indispensable tool in organofluorine chemistry for predicting molecular structure, stability, and reactivity. numberanalytics.com While preliminary computational models for this compound exist, particularly concerning its conformational isomerism, there is significant room for refinement.

Areas for Future Computational Work:

Reaction Mechanism Simulation: Developing accurate models to simulate the transition states and energy profiles for its potential reactions. This would allow for the in silico screening of reaction conditions and catalysts, accelerating the discovery of novel reactivity.

Property Prediction: Enhancing models to more accurately predict bulk material properties when this unit is incorporated into larger structures like polymers. This includes predicting properties such as glass transition temperature, dielectric constant, and refractive index.

Spectroscopic Correlation: Improving the correlation between calculated NMR shifts and experimental data can aid in the structural elucidation of its reaction products. numberanalytics.com

Comprehensive Environmental Lifecycle Analysis (focusing on chemical transformations)